(1-Amino-4-methylpentan-2-yl)dimethylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-4-methylpentan-2-yl)dimethylamine typically involves the reaction of 4-methylpentan-2-one with dimethylamine in the presence of a reducing agent . The reaction conditions often include a temperature range of 0-50°C and a reaction time of 1-5 hours. The product is then purified through distillation or recrystallization to achieve the desired purity .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously removed and purified .
Chemical Reactions Analysis
Types of Reactions
(1-Amino-4-methylpentan-2-yl)dimethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines and amides.
Scientific Research Applications
(1-Amino-4-methylpentan-2-yl)dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (1-Amino-4-methylpentan-2-yl)dimethylamine involves its interaction with various molecular targets, including enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpentan-1-ol: Similar in structure but contains a hydroxyl group instead of a dimethylamine group.
N2,N2,4-trimethylpentane-1,2-diamine: Similar in structure but with different substitution patterns.
Uniqueness
(1-Amino-4-methylpentan-2-yl)dimethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-N,2-N,4-trimethylpentane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-7(2)5-8(6-9)10(3)4/h7-8H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFMHTQPKOPGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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